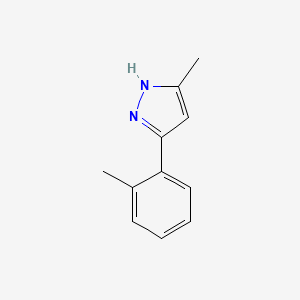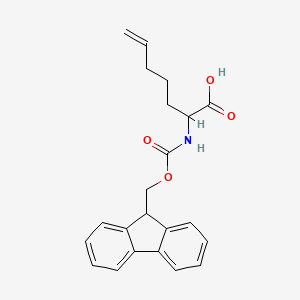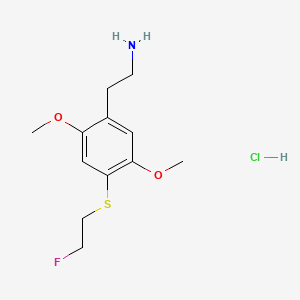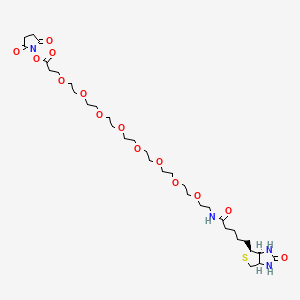
4-(2-Aminoethyl)pyrrolidin-2-one
説明
4-(2-Aminoethyl)pyrrolidin-2-one, also known as 4-(aminomethyl)pyrrolidin-2-one, is a compound with the molecular weight of 114.15 . It is a derivative of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . A copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives provides 4-pyrrolin-2-ones bearing a 3-amino group .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The compound 1-aminopyrrolidin-2-one, a derivative of this compound, has been reported to undergo several reactions to synthesize other derivatives .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 114.15 and an InChI key of TXFBWVRKVAEOPA-UHFFFAOYSA-N .科学的研究の応用
Versatile Scaffold for Bioactive Molecules
The pyrrolidine ring, which includes structures like 4-(2-aminoethyl)pyrrolidin-2-one, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space through sp3-hybridization, contribute to stereochemistry, and enhance three-dimensional molecule coverage. This versatility supports the development of compounds with selective biological activity. The structure-activity relationship (SAR) of such compounds shows that steric factors significantly influence biological activity, with the different stereoisomers and spatial orientations of substituents leading to varied biological profiles in drug candidates (Li Petri et al., 2021).
Improving Pharmacological Profile Through Stereochemistry
Phenylpiracetam and its derivatives, structured around the pyrrolidin-2-one pharmacophore, showcase the importance of stereochemistry in enhancing pharmacological properties. The design and synthesis of enantiomerically pure compounds, such as (R)-phenylpiracetam, demonstrate a direct relationship between stereocenter configuration and biological activity, emphasizing the necessity for drug substances to be purified from less active enantiomers to achieve optimal effectiveness (Veinberg et al., 2015).
Hybrid Catalysts in Synthesis of Pyrano[2,3-d]pyrimidine Structures
The application of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine structures, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, demonstrates the significance of this compound derivatives. The use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, showcases the scaffold's flexibility in developing lead molecules with varied biological activities (Parmar et al., 2023).
Proline and Pyrroline-5-carboxylate Metabolism in Plant Defense
Pyrroline-5-carboxylate (P5C), closely related to the pyrrolidine structure, plays a critical role in plant defense mechanisms against pathogens. The metabolism of proline to P5C in mitochondria is integral to both R-gene-mediated and non-host resistance, highlighting the biochemical importance of pyrrolidine derivatives in the natural world (Qamar et al., 2015).
Development of Small-molecule Inhibitors Based on Pyrrolidine Scaffold
Research on pyrrolidine scaffold-based small-molecule inhibitors, particularly for Factor Xa, illustrates the scaffold's potential in creating antithrombotic agents. The systematic development of these inhibitors showcases pyrrolidine's contribution to creating potent, selective therapeutic agents (Pauls et al., 2001).
将来の方向性
Pyrrolidine derivatives, including 4-(2-Aminoethyl)pyrrolidin-2-one, continue to be of interest in drug discovery due to their versatile scaffold and potential for various biological activities . Future research may focus on further optimization of this chemical series, with a particular emphasis on achieving sufficient on-target selectivity .
作用機序
Target of Action
It is known that pyrrolidin-2-one derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Result of Action
It is known that pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
特性
IUPAC Name |
4-(2-aminoethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-2-1-5-3-6(9)8-4-5/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGXKUYOXWQWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)
![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)


![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)


![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)
![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)



